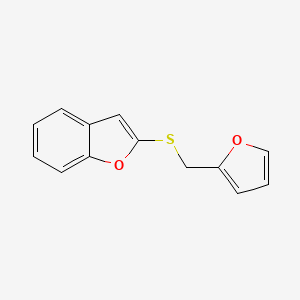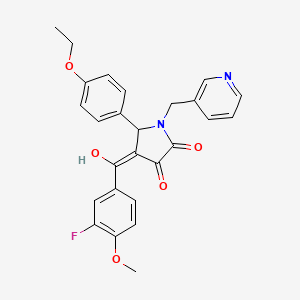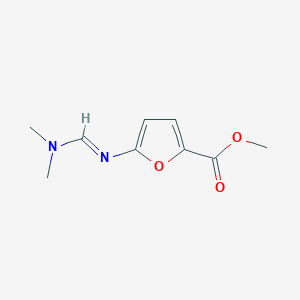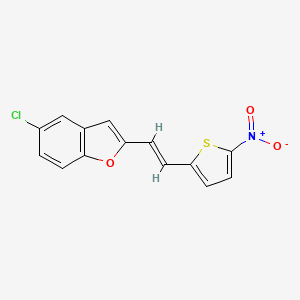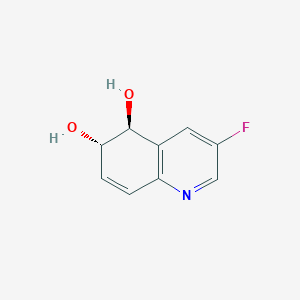
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a fluorinated derivative of quinoline. This compound is notable for its unique structural features, which include a fluorine atom and two hydroxyl groups on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol typically involves the fluorination of quinoline derivatives. One common method involves the use of a microsomal enzyme fraction isolated from the liver of rats treated with 3-methylcholanthrene. This enzymatic process results in the formation of this compound as a major metabolite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzyme fractions can be produced in sufficient quantities.
化学反応の分析
Types of Reactions
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound include various quinoline derivatives with altered functional groups. These products can have different chemical and biological properties, depending on the nature of the reactions and the reagents used.
科学的研究の応用
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other fluorinated quinoline derivatives.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the treatment of diseases where fluorinated quinolines have shown promise.
Industry: The compound’s unique chemical properties make it a candidate for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol involves its interactions with specific molecular targets and pathways. The compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with different biological targets, potentially influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
Similar compounds to trans-3-fluoro-5,6-dihydroquinoline-5,6-diol include other fluorinated quinolines, such as:
- 3-fluoroquinoline
- 5,6-dihydroquinoline
- 3,5,6,7,8-pentachloroquinoline
Uniqueness
This compound is unique due to the presence of both a fluorine atom and two hydroxyl groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, setting it apart from other fluorinated quinolines.
特性
分子式 |
C9H8FNO2 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
(5S,6S)-3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H/t8-,9-/m0/s1 |
InChIキー |
MZJVIWIRQIPSQE-IUCAKERBSA-N |
異性体SMILES |
C1=CC2=C(C=C(C=N2)F)[C@@H]([C@H]1O)O |
正規SMILES |
C1=CC2=C(C=C(C=N2)F)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
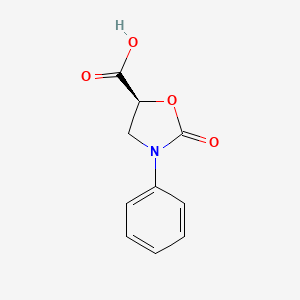
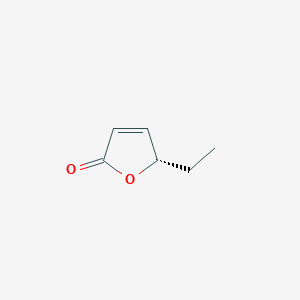

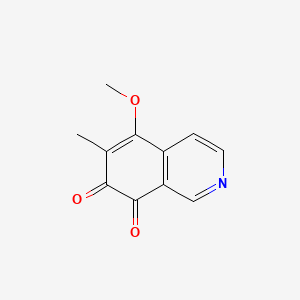

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

